Cas no 2385151-60-8 (5-chloroimidazo1,5-apyrazine)
5-chloroimidazo1,5-apyrazine Chemical and Physical Properties
Names and Identifiers
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- 5-chloroimidazo1,5-apyrazine
- Imidazo[1,5-a]pyrazine, 5-chloro-
- 5-chloroimidazo[1,5-a]pyrazine
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- Inchi: 1S/C6H4ClN3/c7-6-3-8-1-5-2-9-4-10(5)6/h1-4H
- InChI Key: WKGPSOFICKPYIQ-UHFFFAOYSA-N
- SMILES: C12=CN=CN1C(Cl)=CN=C2
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 3.38±0.30(Predicted)
5-chloroimidazo1,5-apyrazine Pricemore >>
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| Enamine | EN300-1659278-0.05g |
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5-chloroimidazo[1,5-a]pyrazine |
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5-chloroimidazo[1,5-a]pyrazine |
2385151-60-8 | 0.25g |
$906.0 | 2023-06-04 | ||
| Enamine | EN300-1659278-0.5g |
5-chloroimidazo[1,5-a]pyrazine |
2385151-60-8 | 0.5g |
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| Enamine | EN300-1659278-1.0g |
5-chloroimidazo[1,5-a]pyrazine |
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| Enamine | EN300-1659278-5.0g |
5-chloroimidazo[1,5-a]pyrazine |
2385151-60-8 | 5g |
$2858.0 | 2023-06-04 | ||
| Enamine | EN300-1659278-10.0g |
5-chloroimidazo[1,5-a]pyrazine |
2385151-60-8 | 10g |
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| Enamine | EN300-1659278-50mg |
5-chloroimidazo[1,5-a]pyrazine |
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| Enamine | EN300-1659278-100mg |
5-chloroimidazo[1,5-a]pyrazine |
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5-chloroimidazo1,5-apyrazine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-chloroimidazo1,5-apyrazine
Introduction to 5-chloroimidazo[1,5-apyrazine (CAS No: 2385151-60-8)
5-chloroimidazo[1,5-apyrazine], identified by the Chemical Abstracts Service Number (CAS No) 2385151-60-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 5-position enhances its reactivity and potential pharmacological properties, making it a valuable scaffold for drug discovery and development.
The imidazo[1,5-apyrazine] core is a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. This particular arrangement of nitrogen atoms creates a highly conjugated system, which is conducive to various chemical modifications and interactions with biological targets. The chlorine atom in 5-chloroimidazo[1,5-apyrazine] serves as a handle for further functionalization, enabling the synthesis of derivatives with tailored properties. Such derivatives have been explored for their potential in modulating enzyme activities, receptor interactions, and other cellular processes relevant to human health.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on imidazopyrazine scaffolds. The structural features of these compounds make them suitable candidates for addressing various diseases, including cancer, infectious disorders, and inflammatory conditions. 5-chloroimidazo[1,5-apyrazine] has been studied for its ability to interact with specific biological pathways, particularly those involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are often dysregulated in pathological states.
The pharmacological potential of 5-chloroimidazo[1,5-apyrazine] has been further explored through computational modeling and experimental assays. Molecular docking studies have identified key binding pockets on target proteins where this compound can potentially exert its effects. These studies have provided insights into the structural requirements for optimal activity, guiding the design of more potent derivatives. Additionally, in vitro experiments have demonstrated that 5-chloroimidazo[1,5-apyrazine] can modulate the activity of enzymes such as cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs), which are critical regulators of cellular processes.
One of the most compelling aspects of 5-chloroimidazo[1,5-apyrazine] is its versatility as a chemical building block. Researchers have utilized this compound to synthesize libraries of derivatives with diverse pharmacological profiles. These derivatives have been screened for their efficacy in preclinical models, revealing promising leads for further development. For instance, some analogs have shown significant anti-proliferative effects in cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safe and effective therapeutic agents.
The synthesis of 5-chloroimidazo[1,5-apyrazine] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the chlorine substituent at the 5-position while maintaining the integrity of the heterocyclic system. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in constructing this complex molecule. The synthetic routes developed for 5-chloroimidazo[1,5-apyrazine] serve as valuable templates for producing other related compounds.
Recent advancements in analytical chemistry have enabled more precise characterization of 5-chloroimidazo[1,5-apyrazine]. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its structure and conformational dynamics. These analytical tools are essential for confirming the identity of the compound and understanding its behavior in different environments. Additionally, high-performance liquid chromatography (HPLC) has been used to assess purity and isolate desired isomers.
The biological evaluation of 5-chloroimidazo[1,5-apyrazine] has revealed intriguing interactions with various targets. For example, studies have shown that this compound can inhibit the activity of Janus kinases (JAKs), which are involved in inflammatory responses. By modulating JAK activity, 5-chloroimidazo[1,5-apyrazine] may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to interact with DNA repair enzymes has raised interest in its potential applications in cancer therapy.
In conclusion, 5-chloroimidazo[1,5-apyrazine (CAS No: 2385151-60-8) represents a promising candidate for drug development due to its unique structural features and biological activities. The chlorine substituent enhances its reactivity and functionalization potential, while the imidazopyrazine core provides a versatile scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound across various disease areas, highlighting its significance in modern medicinal chemistry.
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